2-氟维生素D3

描述

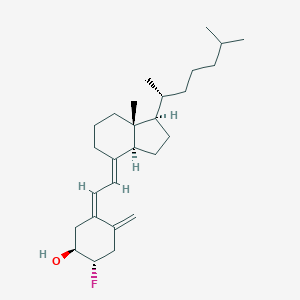

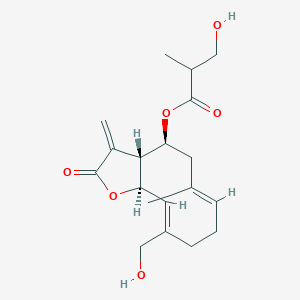

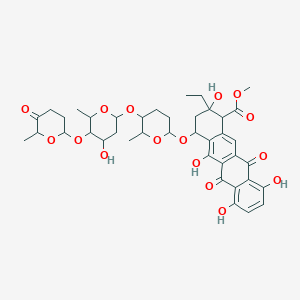

2-Fluorovitamin D3 is a variant of Vitamin D3, which is a fat-soluble vitamin that can be produced by the body with exposure to sunlight . The introduction of highly electronegative fluorine atom(s) into vitamin D3 skeletons alters their physical and chemical properties .

Synthesis Analysis

The synthesis of 2-Fluorovitamin D3 involves a stereo-selective fluorination methodology at C24 and C22 positions of the vitamin D3 side-chain using N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary . A study also mentions the stereocontrolled total synthesis via intramolecular and intermolecular Diels-Alder cycloadditions .Molecular Structure Analysis

The molecular structure of 2-Fluorovitamin D3 is similar to that of Vitamin D3, with the addition of a fluorine atom. The exact structure can be determined using high-performance liquid chromatography with UV detection .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorovitamin D3 are altered due to the introduction of fluorine atoms into the Vitamin D3 skeleton . More specific properties can be determined using high-performance liquid chromatography .科学研究应用

生物活性和作用持续时间:一项比较26,26,26,27,27,27-六氟-1,25-二羟基维生素D3与天然激素1,25-二羟基维生素D3的研究发现,氟代物在治疗佝偻病和提高佝偻病大鼠血清无机磷水平方面更为活跃。它还更有效地增加了肠道钙转运和骨钙动员。重要的是,其作用持续时间比1,25-二羟基维生素D3更长(Tanaka, DeLuca, Kobayashi, & Ikekawa, 1984)。

氟代物的比较:一项比较1α-羟基-25-氟维生素D3与1,25-二羟基维生素D3的研究表明,在体内刺激肠道钙转运和骨钙动员方面,氟代物的效力较低。这表明,在体内1α-羟基维生素D化合物的羟化对于明显的维生素D活性并非必需(Napoli, Fivizzani, Schnoes, & DeLuca, 1978)。

22-氟维生素D3的生物活性:对22-氟维生素D3的研究发现,该化合物仅在非常高剂量下显著增加肠道钙转运,而不动员骨骼和软组织钙。这表明C-22位置的氟导致一种生物活性较维生素D3降低的维生素D类固醇(Gill, Londowski, Corradino, & Kumar, 1986)。

骨质疏松症治疗的合成代谢物:2-甲烯基-19-去氢-(20S)-1α,25-二羟基维生素D3(2MD),1α,25-二羟基维生素D3的类似物,被发现能显著增加老化去卵巢雌性大鼠的骨量,表明有潜力用于治疗骨质疏松等以骨质流失为特征的骨病(Plum et al., 2006)。

1α-氟维生素D3的合成和活性:对1α-氟维生素D3的合成及其与1α,25-二羟基维生素D3的比较揭示了这些化合物的立体化学方面和生物活性的见解(Ohshima, Takatsuto, Ikekawa, & DeLuca, 1984)。

2 alpha-氟维生素D3的合成和活性:这项研究证明了2 alpha-氟维生素D3的合成及其在产生肠道钙转运和骨钙动员反应方面的有效性,与维生素D3相媲美(Kobayashi et al., 1986)。

3β-氟维生素D3的生物活性:这项研究将3β-氟维生素D3与3-去氧维生素D3进行比较,结果显示氟代物在刺激大鼠肠道钙转运和骨钙动员方面具有更大的生物活性(Revelle, Londowski, Kost, Corradino, & Kumar, 1985)。

作用机制

未来方向

The discovery of a large variety of functions of vitamin D3 and its metabolites has led to the design and synthesis of a vast amount of vitamin D3 analogues, including 2-Fluorovitamin D3, in order to increase potency and reduce toxicity . Future research may focus on the potential benefits and applications of these analogues .

属性

IUPAC Name |

(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKJGWLWZNQAQB-HUEPGBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorovitamin D3 | |

CAS RN |

103638-37-5 | |

| Record name | 2-Fluorovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)

![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

benzene](/img/structure/B217147.png)

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)